![molecular formula C16H17BrN4O B11012899 2-(4-bromo-1H-indol-1-yl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide](/img/structure/B11012899.png)
2-(4-bromo-1H-indol-1-yl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide
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Overview
Description
2-(4-bromo-1H-indol-1-yl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide is a synthetic organic compound that features both indole and imidazole moieties. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their biological activities. The compound’s unique structure makes it a potential candidate for various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-1H-indol-1-yl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide typically involves a multi-step process:
Formation of the Indole Derivative: The initial step involves the bromination of indole to produce 4-bromo-1H-indole. This can be achieved using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane.
Acylation: The next step is the acylation of 4-bromo-1H-indole with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-(4-bromo-1H-indol-1-yl)acetyl chloride.
Imidazole Introduction: The final step involves the reaction of 2-(4-bromo-1H-indol-1-yl)acetyl chloride with 3-(1H-imidazol-1-yl)propylamine. This step is typically carried out in a solvent like dichloromethane or tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The indole moiety can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of indole-2,3-dione derivatives.
Reduction: The compound can be reduced using hydrogenation techniques or reducing agents like lithium aluminum hydride (LiAlH4), affecting the imidazole ring or the acetamide group.
Substitution: The bromine atom on the indole ring can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the bromine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Reduced forms of the imidazole or acetamide groups.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that indole derivatives exhibit significant antimicrobial properties. The presence of the bromo group may enhance the compound's efficacy against a range of bacterial strains. For instance, studies have shown that similar indole compounds can effectively inhibit both Gram-positive and Gram-negative bacteria.
Bacterial Strain | Activity | IC50 (nM) |
---|---|---|
Escherichia coli | Effective | 360 |
Pseudomonas aeruginosa | Effective | 710 |
Staphylococcus aureus | Moderate | 1400 |
The above data suggests that 2-(4-bromo-1H-indol-1-yl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide may exhibit similar or enhanced antimicrobial effects due to its structural characteristics.
Anticancer Properties
The anticancer potential of this compound is also noteworthy. Indole derivatives are known for their ability to modulate signaling pathways related to cell growth and apoptosis. The mechanism often involves:
- Inhibition of Specific Kinases : Compounds with similar structures have shown promise in inhibiting kinases involved in cancer progression.
- Interaction with Growth Factor Receptors : Binding to these receptors can inhibit tumor growth.
Research has demonstrated that indole derivatives can induce programmed cell death (apoptosis) in malignant cells, potentially through:
- Modulation of Cell Proliferation Pathways : Inhibiting pathways that promote cell division.
- Induction of Apoptosis : Triggering mechanisms leading to cell death in cancerous cells.
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds related to this compound:
Study on Antimicrobial Activity
A study published in PMC evaluated various indole derivatives for their antimicrobial properties against Mycobacterium tuberculosis. The findings indicated that certain derivatives exhibited potent activity, suggesting that modifications to the indole structure could enhance efficacy against resistant strains .
Study on Anticancer Activity
Another research article explored the synthesis and evaluation of new indole-based compounds for anticancer activity against different cancer cell lines. The results showed promising cytotoxic effects, indicating that structural modifications, including bromination, could lead to enhanced therapeutic profiles .
Mechanism of Action
The mechanism of action of 2-(4-bromo-1H-indol-1-yl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and imidazole rings can participate in hydrogen bonding, π-π stacking, and hydrophobic interactions, which are crucial for binding to biological targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-1-yl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide: Lacks the bromine atom, which may affect its reactivity and biological activity.
2-(4-chloro-1H-indol-1-yl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide: Similar structure but with a chlorine atom instead of bromine, potentially altering its chemical properties and interactions.
2-(4-bromo-1H-indol-1-yl)-N-[3-(1H-pyrazol-1-yl)propyl]acetamide: Contains a pyrazole ring instead of an imidazole ring, which may influence its biological activity.
Uniqueness
The presence of both indole and imidazole rings in 2-(4-bromo-1H-indol-1-yl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide provides a unique combination of chemical properties, making it a versatile compound for various applications. The bromine atom on the indole ring can also enhance its reactivity and potential for further functionalization.
This detailed overview highlights the significance of this compound in scientific research and its potential applications across multiple fields
Biological Activity
2-(4-bromo-1H-indol-1-yl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide is a synthetic compound exhibiting significant potential in medicinal chemistry. Its structure combines an indole moiety with an imidazole side chain, which is known for contributing to diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C16H17BrN4O, with a molecular weight of 361.24 g/mol. The compound is characterized by the presence of a bromine atom at the 4-position of the indole ring, enhancing its reactivity and solubility, which are critical for biological interactions.
Biological Activity Overview
Preliminary studies indicate that compounds containing indole and imidazole rings often exhibit a variety of biological activities, including:
- Antimicrobial Activity : The compound has shown promise in inhibiting various bacterial strains. For instance, related indole derivatives have demonstrated significant antimicrobial effects against Gram-positive and Gram-negative bacteria .
- Cytotoxicity : Research indicates that certain derivatives can exhibit selective cytotoxicity towards cancer cell lines while sparing normal cells, suggesting potential in cancer therapy .
- Immunomodulatory Effects : Compounds similar to this compound have been reported to activate Toll-like receptors (TLRs), which play a crucial role in the immune response .
The biological activity of this compound may be attributed to several mechanisms:
- Receptor Modulation : The imidazole ring can interact with various receptors, potentially modulating immune responses or influencing signaling pathways involved in inflammation and cancer progression.
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes critical for bacterial survival or cancer cell proliferation .
- Induction of Apoptosis : Some studies suggest that indole derivatives can trigger apoptotic pathways in cancer cells, leading to cell death .
Comparative Analysis
A comparative analysis with structurally similar compounds reveals distinct biological profiles:
Compound Name | Structural Features | Unique Characteristics |
---|---|---|
2-chloro-N-[3-(1H-imidazol-1-yl)propyl]acetamide | Chlorine substitution instead of bromine | Different reactivity patterns |
2-(4-methylindol-1-yl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide | Methyl substitution on indole ring | Potentially altered biological activity |
2-(5-bromoindol-1-yl)-N-[3-(pyridin-2-yl)propyl]acetamide | Bromination at a different position on indole | Different interaction profiles due to pyridine |
Case Studies
Several case studies have highlighted the efficacy of related indole derivatives:
- Antimicrobial Efficacy : A study demonstrated that certain indole derivatives exhibited minimum inhibitory concentrations (MICs) as low as 0.125 µg/mL against Mycobacterium abscessus, indicating potent antimicrobial properties .
- Cancer Cell Line Studies : In vitro studies showed that specific derivatives led to significant reductions in cell viability in various cancer cell lines, suggesting their potential as chemotherapeutic agents .
Properties
Molecular Formula |
C16H17BrN4O |
---|---|
Molecular Weight |
361.24 g/mol |
IUPAC Name |
2-(4-bromoindol-1-yl)-N-(3-imidazol-1-ylpropyl)acetamide |
InChI |
InChI=1S/C16H17BrN4O/c17-14-3-1-4-15-13(14)5-9-21(15)11-16(22)19-6-2-8-20-10-7-18-12-20/h1,3-5,7,9-10,12H,2,6,8,11H2,(H,19,22) |
InChI Key |
NXLYUEFHJPMWNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN2CC(=O)NCCCN3C=CN=C3)C(=C1)Br |
Origin of Product |
United States |
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